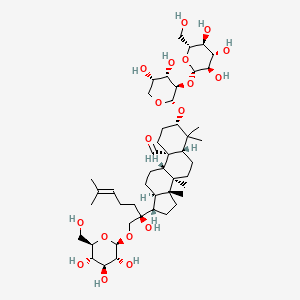

Gypenoside XXV

Description

Contextualization of Dammarane-Type Triterpenoid (B12794562) Saponins (B1172615) in Phytochemistry

Dammarane-type triterpenoid saponins are a significant class of natural compounds extensively studied in phytochemistry. These molecules are characterized by a tetracyclic triterpenoid core, specifically the dammarane (B1241002) skeleton, which features a β-methyl group at position C-8, a β-hydrogen at C-13, an α-methyl group at C-14, and a side chain at C-17. mdpi.com This fundamental structure is often glycosylated, meaning it is linked to one or more sugar chains, which contributes to the vast diversity and varied properties of these saponins. ontosight.ai Found in a variety of medicinal plants, such as those from the Panax and Gynostemma genera, these compounds are of great interest to researchers. ontosight.ainih.gov Their complex structures are elucidated using modern spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) and mass spectrometry. nih.govtandfonline.com

Overview of the Gypenoside Family and its Chemical Diversity

Gypenosides are the primary bioactive constituents of the plant Gynostemma pentaphyllum, a member of the Cucurbitaceae family. tandfonline.comnih.gov This family of compounds is predominantly composed of dammarane-type triterpenoid saponins. nih.govresearchgate.net To date, over 200 different gypenosides have been isolated and identified, showcasing a remarkable level of chemical diversity. mdpi.comfrontiersin.org This diversity arises from variations in the sugar moieties attached to the dammarane skeleton, including the number, type, and linkage positions of the sugar units. mdpi.com Some gypenosides share identical structures with ginsenosides (B1230088) found in Panax ginseng. frontiersin.org The biosynthesis of gypenosides is a complex process involving numerous enzymes, such as 2,3-oxidosqualene (B107256) cyclases (OSCs), cytochrome P450s (CYP450s), and UDP-glucuronosyltransferases (UGTs), which contribute to the structural variety observed within the gypenoside family. oup.comnih.gov

Specific Significance of Gypenoside XXV within Gypenoside Research

This compound is a specific triterpenoid saponin (B1150181) that has been identified in Gynostemma pentaphyllum. nih.gov Its chemical formula is C47H78O18. nih.gov Research has highlighted its presence among the numerous bioactive compounds in this plant. peerj.com The interest in individual gypenosides like this compound stems from the understanding that the specific structure of a saponin, including its glycosylation pattern, dictates its biological activity. mdpi.com Studies on various gypenosides have revealed a range of pharmacological effects, and the detailed investigation of specific compounds like this compound contributes to a deeper understanding of the structure-activity relationships within this class of molecules. researchgate.net

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C47H78O18 | nih.gov |

| Molecular Weight | 931.1 g/mol | nih.gov |

| Monoisotopic Mass | 930.51881563 Da | nih.gov |

| CAS Number | 81474-84-2 | nih.gov |

Current Landscape and Emerging Trends in Gypenoside Research

The current landscape of gypenoside research is vibrant and expanding, with a focus on several key areas. A significant trend is the in-depth investigation of the pharmacological activities of both total gypenoside extracts and individual compounds. tandfonline.comfrontiersin.org Studies have explored their potential in relation to various health aspects, including anti-inflammatory, antioxidant, and anti-cancer properties. ontosight.aifrontiersin.org

Another major research direction is the elucidation of the gypenoside biosynthetic pathway. oup.comnih.gov By identifying the genes and enzymes responsible for producing the diverse array of gypenosides, scientists aim to understand how this chemical diversity is generated in the plant. nih.govnih.gov This knowledge could pave the way for producing specific gypenosides through metabolic engineering and synthetic biology approaches. nih.govoup.com

Furthermore, there is a growing interest in the structure-activity relationships of gypenosides. researchgate.net Research has shown that the biological effects of these saponins can be significantly influenced by their glycosylation patterns, with deglycosylated forms sometimes exhibiting enhanced activity. mdpi.com This has led to studies on the enzymatic transformation of gypenosides to produce novel derivatives with potentially improved pharmacological properties. mdpi.com

| Research Area | Focus | Key Findings/Goals |

|---|---|---|

| Pharmacological Activities | Investigating the biological effects of gypenosides. | Demonstrated anti-inflammatory, antioxidant, and anti-cancer properties. ontosight.aifrontiersin.org |

| Biosynthesis Pathway | Identifying genes and enzymes in gypenoside production. | Enabling metabolic engineering for targeted gypenoside synthesis. nih.govoup.com |

| Structure-Activity Relationships | Understanding how chemical structure affects biological function. | Glycosylation patterns influence activity; enzymatic transformation can create more potent derivatives. mdpi.comresearchgate.net |

Properties

CAS No. |

81474-84-2 |

|---|---|

Molecular Formula |

C47H78O18 |

Molecular Weight |

931.1 g/mol |

IUPAC Name |

(3S,5S,8R,9S,10S,13R,14R,17S)-3-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-17-[(2S)-2-hydroxy-6-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-4,4,8,14-tetramethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde |

InChI |

InChI=1S/C47H78O18/c1-23(2)8-7-14-47(59,22-61-40-37(57)35(55)33(53)27(18-48)62-40)25-11-15-44(5)24(25)9-10-30-45(44,6)16-12-29-43(3,4)31(13-17-46(29,30)21-50)64-42-39(32(52)26(51)20-60-42)65-41-38(58)36(56)34(54)28(19-49)63-41/h8,21,24-42,48-49,51-59H,7,9-20,22H2,1-6H3/t24-,25+,26+,27-,28-,29+,30+,31+,32+,33-,34-,35+,36+,37-,38-,39-,40-,41+,42+,44-,45-,46-,47-/m1/s1 |

InChI Key |

KHPWSKNLAFECBO-NSMVKXLTSA-N |

SMILES |

CC(=CCCC(COC1C(C(C(C(O1)CO)O)O)O)(C2CCC3(C2CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)O)O)OC7C(C(C(C(O7)CO)O)O)O)C=O)C)C)O)C |

Isomeric SMILES |

CC(=CCC[C@@](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)([C@H]2CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@H](CO6)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C=O)C)C)O)C |

Canonical SMILES |

CC(=CCCC(COC1C(C(C(C(O1)CO)O)O)O)(C2CCC3(C2CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)O)O)OC7C(C(C(C(O7)CO)O)O)O)C=O)C)C)O)C |

Origin of Product |

United States |

Isolation, Purification, and Advanced Characterization Methodologies of Gypenoside Xxv

Chromatographic Techniques for the Isolation of Gypenoside XXV

The initial separation of this compound from crude plant extracts typically involves various forms of column chromatography, including silica (B1680970) gel and macroporous resins, to yield fractions enriched with saponins (B1172615). cabidigitallibrary.orggoogle.comsci-hub.se These crude fractions then undergo further, more refined chromatographic separation to isolate the individual compound.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the fine separation and purification of this compound. cabidigitallibrary.org Reversed-phase HPLC (RP-HPLC) is commonly employed, utilizing a C18 column as the stationary phase. nih.govasm.org The mobile phase typically consists of a gradient mixture of acetonitrile (B52724) and water, sometimes with additives like formic acid to improve peak shape and resolution. nih.govmdpi.com

For preparative HPLC, the goal is to isolate a sufficient quantity of the compound for structural analysis and other studies. This involves using larger columns and higher flow rates. nih.gov The purity of the isolated fractions is then assessed using analytical HPLC, where sharp, symmetrical peaks indicate a high degree of purity. nih.govmdpi.com Purity levels exceeding 96% are often required for definitive structural elucidation by NMR. mdpi.com

Table 1: Example of HPLC Conditions for Gypenoside Analysis

| Parameter | Condition | Reference |

|---|---|---|

| System | UPLC-MS/MS | nih.gov |

| Column | ACQUITY UPLC BEH C18 (50 mm × 2.1 mm, 1.7 μm) | nih.gov |

| Mobile Phase | Acetonitrile and Water (with 0.1% formic acid) | nih.gov |

| Flow Rate | 0.4 mL/min | nih.gov |

| Column Temperature | 40°C | nih.gov |

Countercurrent chromatography (CCC) is a liquid-liquid partition chromatography technique that avoids the use of solid supports, thereby preventing the irreversible adsorption of samples that can occur with traditional column chromatography. iconsci.com High-speed countercurrent chromatography (HSCCC) has been successfully used for the preparative separation of various gypenosides from crude extracts. mdpi.comrsc.org This method is particularly effective for separating compounds with similar polarities from complex mixtures, making it a valuable strategy for isolating specific gypenosides like this compound. mdpi.comacs.org

Other preparative strategies often involve a combination of different chromatographic methods. An initial fractionation might be performed using open column chromatography with silica gel or macroporous resin (e.g., Amberlite XAD7-HP), which can significantly increase the purity of total gypenosides from a crude extract. sci-hub.seresearchgate.net This is followed by repeated purification steps using preparative HPLC or Sephadex LH-20 gel columns to achieve the final isolation of the target compound. rsc.org

Spectroscopic Methodologies for Structural Elucidation of this compound

Once this compound has been isolated in a highly pure form, its chemical structure is determined using a suite of spectroscopic techniques. Each method provides unique pieces of information that, when combined, allow for an unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules like this compound. Both one-dimensional (¹H-NMR, ¹³C-NMR) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are conducted.

¹H-NMR (Proton NMR) provides information about the number, environment, and connectivity of hydrogen atoms in the molecule. Key signals for dammarane-type saponins include characteristic singlets for the eight methyl groups of the aglycone and anomeric proton signals for the sugar moieties. semanticscholar.orgjmb.or.kr

¹³C-NMR (Carbon-13 NMR) reveals the number of carbon atoms and their chemical environments (e.g., methyl, methylene, methine, quaternary, carbonyl). For this compound, this includes signals for the 30 carbons of the aglycone and the carbons of the attached sugar units. caldic.commdpi.com

2D NMR experiments are crucial for assembling the structure.

COSY (Correlation Spectroscopy) identifies proton-proton (H-H) couplings, helping to map out spin systems within the aglycone and sugar rings. semanticscholar.org

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. semanticscholar.org

HMBC (Heteronuclear Multiple Bond Correlation) shows long-range couplings between protons and carbons (typically 2-3 bonds away). This is vital for connecting the sugar units to the aglycone and determining the glycosylation sites. semanticscholar.orgmdpi.com

Table 2: Representative ¹³C-NMR Chemical Shifts for a Dammarane-Type Aglycone

| Carbon Position | Typical Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| C-3 | ~84-96 | semanticscholar.orgcaldic.com |

| C-12 | ~71-78 | semanticscholar.org |

| C-20 | ~84-85 | semanticscholar.org |

| C-24 | ~126-138 | semanticscholar.org |

| C-25 | ~81-82 | semanticscholar.org |

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of this compound and to gain structural information through fragmentation analysis. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is commonly used to obtain a precise mass measurement, allowing for the determination of the molecular formula. sci-hub.sesemanticscholar.org The molecular weight of this compound is 931.1 g/mol , corresponding to the molecular formula C₄₇H₇₈O₁₈. nih.gov

Tandem mass spectrometry (MS/MS) provides structural insights by fragmenting the molecule and analyzing the resulting product ions. In the case of saponins, characteristic fragmentation patterns involve the sequential loss of sugar moieties (glycosidic cleavage) and cleavages within the aglycone structure. nih.govnih.govresearchgate.net For example, the loss of a terminal sugar unit like xylose (132 Da) or glucose (162 Da) is a common fragmentation pathway observed in the MS/MS spectra of gypenosides. nih.gov These fragmentation patterns help to confirm the sequence and type of sugars in the glycosidic chains.

Infrared (IR) Spectroscopy is used to identify the functional groups present in this compound. The IR spectrum of a gypenoside will typically show a broad absorption band corresponding to hydroxyl (O-H) groups from the aglycone and sugar moieties, as well as C-H stretching from the hydrocarbon skeleton and C-O stretching vibrations characteristic of ethers and alcohols. sci-hub.seresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about conjugated systems within the molecule. libretexts.org Dammarane-type saponins like this compound generally lack extensive chromophores and thus typically exhibit weak absorption or only end absorption in the lower UV range (around 203-210 nm). libretexts.orgscielo.br This technique is more often used for quantification in HPLC detection rather than for detailed structural elucidation. scielo.br

Biosynthesis and Metabolic Pathways of Gypenoside Xxv

Enzymatic Processes in Gypenoside Biosynthesis Relevant to Gypenoside XXV Precursors

The formation of the foundational structures for all gypenosides is governed by a conserved pathway involving several key gene families and their corresponding enzymes.

The initial steps in the gypenoside biosynthetic pathway are responsible for creating the universal triterpenoid (B12794562) precursor, 2,3-oxidosqualene (B107256). nih.gov This phase is orchestrated by a group of early biosynthesis genes (EBGs). nih.govresearchgate.net

The key enzymes and their roles in this stage are:

Farnesyl Pyrophosphate Synthase (FPS): This enzyme catalyzes the condensation of two molecules of isopentenyl pyrophosphate (IPP) and one molecule of dimethylallyl pyrophosphate (DMAPP) to form farnesyl pyrophosphate (FPP). nih.gov

Squalene Synthase (SS): Following the formation of FPP, squalene synthase condenses two molecules of FPP to produce squalene. nih.gov

Squalene Epoxidase (SE): The final step in this early pathway involves the conversion of squalene into 2,3-oxidosqualene by squalene epoxidase. nih.gov

Overexpression or interference with the genes encoding FPS, SS, and SE has been shown to directly impact the production of triterpenoid saponins (B1172615). nih.govresearchgate.net Research indicates that the genes for these enzymes, such as GpFPS1, GpSS1, and GpSE2, are highly expressed in the young leaves of G. pentaphyllum, suggesting this is a primary site of gypenoside synthesis. researchgate.netresearchgate.net

Table 1: Key Early Enzymes in Gypenoside Precursor Biosynthesis

| Enzyme | Abbreviation | Function | Gene Example |

|---|---|---|---|

| Farnesyl Pyrophosphate Synthase | FPS | Synthesizes farnesyl pyrophosphate (FPP) from IPP and DMAPP. | GpFPS1 |

| Squalene Synthase | SS | Condenses two FPP molecules to form squalene. | GpSS1 |

The structural diversity of gypenosides, including this compound, arises from the late stages of biosynthesis, which involve scaffold formation, oxidation, and glycosylation. nih.govnih.gov These steps are catalyzed by enzymes encoded by late biosynthesis genes (LBGs). nih.govresearchgate.net

Oxidosqualene Cyclases (OSCs): OSCs catalyze the cyclization of 2,3-oxidosqualene into various triterpene skeletons. This is a critical branching point that contributes significantly to the skeletal diversity of gypenosides. nih.gov For dammarane-type saponins, which are the most common gypenosides, dammarenediol-II synthase is the key OSC that produces the dammarenediol-II scaffold. nih.govresearchgate.net

Cytochrome P450s (CYP450s): After the basic skeleton is formed, it undergoes a series of modifications, primarily hydroxylation, catalyzed by CYP450 monooxygenases. nih.govmdpi.com These enzymes are crucial for the structural diversification and functionalization of the triterpenoid core, creating various sapogenins. nih.govnih.gov The CYP716 family, for example, is known to be involved in these oxidative modifications. researchgate.net

UDP-Glycosyltransferases (UGTs): The final step in creating a gypenoside is glycosylation, where sugar moieties are attached to the sapogenin. This process is catalyzed by UGTs, which transfer sugar residues from activated sugars to the aglycone. mdpi.com This glycosylation not only contributes to the vast diversity of gypenosides but also influences their solubility, stability, and biological activity. mdpi.com

Table 2: Key Late-Stage Enzyme Families in Gypenoside Biosynthesis

| Enzyme Family | Abbreviation | Role |

|---|---|---|

| Oxidosqualene Cyclases | OSCs | Cyclize 2,3-oxidosqualene to form diverse triterpenoid scaffolds. |

| Cytochrome P450s | CYP450s | Catalyze site-specific oxidation (e.g., hydroxylation) of the triterpenoid scaffold to produce various sapogenins. |

Precursor Identification and Pathway Elucidation for this compound Formation

The direct biosynthetic pathway leading specifically to this compound has not been fully elucidated. However, based on the established pathway for dammarane-type saponins, its formation begins with the universal precursor 2,3-oxidosqualene. nih.govresearchgate.net This precursor is first cyclized by a specific OSC, likely dammarenediol-II synthase, to form the foundational dammarenediol-II skeleton. researchgate.net

Following the creation of this scaffold, a series of specific CYP450 enzymes would catalyze precise hydroxylations at various positions on the dammarane (B1241002) ring structure. Subsequently, a specific set of UGTs would attach sugar moieties in a defined sequence and linkage to these hydroxyl groups to yield the final this compound structure. While the general sequence of events is understood, the specific OSC, CYP450, and UGT enzymes responsible for the synthesis of this compound have yet to be definitively identified.

Regulation of this compound Biosynthesis in Plant Systems

The biosynthesis of gypenosides, including this compound, is a regulated process influenced by various internal and external factors. Plant signaling molecules, known as elicitors, play a significant role in modulating the expression of biosynthetic genes.

Hormonal Regulation: Methyl jasmonate (MeJA) is a key plant hormone that has been shown to induce the expression of genes involved in the gypenoside pathway, including HMGR, FPS, SS, and SE. nih.govsemanticscholar.org Treatment with MeJA can lead to an increased accumulation of gypenosides in G. pentaphyllum cell cultures. semanticscholar.orgnih.gov Salicylic acid (SA) is another elicitor that has been found to enhance gypenoside content. nih.gov

Transcriptional Regulation: Transcription factors are proteins that bind to the promoter regions of genes to control their expression. Basic helix-loop-helix (bHLH) transcription factors have been identified as potential regulators of gypenoside biosynthesis. nih.gov Studies have shown that certain bHLH proteins can bind to the promoters of key biosynthetic genes like GpFPS1, GpSS1, and GpOSC1 and activate their expression. nih.gov The expression of these regulatory proteins can also be induced by MeJA, creating a coordinated response to stimulate the entire pathway. nih.gov

Environmental Factors: Gypenoside biosynthesis is also likely influenced by environmental conditions such as light and abiotic stress, as suggested by the presence of light-responsive and stress-related cis-acting regulatory elements in the promoter regions of related genes. nih.govplos.org

In Vivo and In Vitro Metabolic Transformations of this compound

Once synthesized, gypenosides can undergo further transformations, both within biological systems (in vivo) and through enzymatic processes in a laboratory setting (in vitro). These transformations typically involve the modification or removal of the sugar chains attached to the saponin (B1150181) core.

The enzymatic transformation of gypenosides, particularly through deglycosylation, is a common metabolic process. nih.gov Glycoside hydrolases (glycosidases) are enzymes that can selectively cleave sugar moieties from the gypenoside structure. nih.govnih.gov This process can generate new compounds (metabolites) that may possess different, and sometimes enhanced, biological activities compared to the parent molecule. nih.govnih.gov For example, the enzymatic transformation of Gypenoside XLIX yields Gylongiposide I, and Gypenoside XVII can be converted to Compound K. nih.govnih.gov

Specific studies detailing the in vivo metabolic fate and identifying the precise metabolites of this compound are limited. However, the general metabolism of dammarane-type saponins in biological systems, such as in humans or rats, is known to be heavily influenced by intestinal microflora. dntb.gov.uamdpi.com Gut bacteria produce a variety of glycosidases that can sequentially hydrolyze the sugar chains of ingested gypenosides. mdpi.com This step-by-step deglycosylation process results in the formation of various metabolites, often with fewer sugar units, which can then be absorbed into the bloodstream. mdpi.com Therefore, it is expected that this compound would undergo similar deglycosylation in the gut, leading to the formation of one or more less-glycosylated metabolites, although these specific products have not yet been characterized in published research.

Enzymatic Biotransformation and Deglycosylation of this compound and Related Gypenosides

The modification of naturally occurring gypenosides through enzymatic processes represents a highly promising strategy for the production of novel derivatives with potentially enhanced pharmacological activities. nih.govmdpi.com Enzymatic biotransformation is often preferred over chemical methods due to its high specificity, operational stability under mild conditions, minimal byproduct formation, and high yields. nih.gov A key focus of this research has been deglycosylation, the enzymatic removal of sugar moieties, which can significantly alter the bioactivity of the parent compound. nih.govmdpi.com Studies have consistently shown that gypenosides with fewer glucosyl units often possess more potent therapeutic properties, such as improved anti-inflammatory and anti-cancer effects. nih.govmdpi.com

The biotransformation of gypenosides is not limited to laboratory settings; it also occurs naturally. For instance, major ginsenosides (B1230088) like Rb1 can be metabolized by human gut microbiota into rarer, more active forms, including gypenoside XVII (G-XVII) and gypenoside LXXV (G-LXXV). mdpi.com This natural conversion highlights the importance of deglycosylation in enhancing the biological profile of these saponins.

Enzymatic methods provide a controlled and efficient means to achieve these transformations on a larger scale. Various microbial enzymes, particularly glycoside hydrolases, have been identified and utilized for their ability to selectively cleave specific glycosidic bonds on the gypenoside structure. For example, a thermophilic glycoside hydrolase sourced from Fervidobacterium pennivorans DSM9078 can convert gypenoside XLIX into gylongiposide I by precisely hydrolyzing the glucose moiety at the C-21 position. nih.govmdpi.comnih.gov Similarly, β-glucosidase from Lactobacillus brevis is capable of transforming gypenoside XVII into the well-known metabolite, Compound K (CK). nih.govmdpi.com

The strategic application of these biocatalysts allows for the targeted production of specific gypenosides. Research has demonstrated that the deglycosylated products often exhibit superior pharmaceutical activity compared to their precursors. nih.gov Gylongiposide I, for instance, shows greater activity against Enterovirus 71 than its parent compound, gypenoside XLIX. nih.gov Likewise, gypenoside LXXV displays significantly enhanced anti-cancer properties when compared to gypenoside XVII. mdpi.comnih.gov Furthermore, the conversion of ginsenoside Rb1 to gypenoside XVII results in a compound with improved anti-inflammatory capabilities. mdpi.comnih.gov

Detailed Research Findings on Enzymatic Transformations

Extensive research has focused on identifying and characterizing enzymes that can perform specific deglycosylation steps on gypenosides and related ginsenosides. The following tables summarize key findings from various studies, detailing the enzymes, their microbial sources, reaction specifics, and the resulting products.

Table 1: Enzymatic Transformation of Gypenoside XVII

| Enzyme | Source Organism | Substrate | Product | Transformation Details | Reference |

|---|---|---|---|---|---|

| β-Glucosidase (BglG167b) | Microbacterium sp. Gsoil 167 | Gypenoside XVII | Gypenoside LXXV | Efficiently hydrolyzes Gypenoside XVII into Gypenoside LXXV. | nih.gov |

| β-Glucosidase (BglF3) | Flavobacterium johnsoniae | Gypenoside XVII | Ginsenoside F2 | Hydrolyzes the outer glucose moiety at the C-20 position. 1 mg/mL of substrate was completely converted within 4 hours at 37°C and pH 6.0. | nih.gov |

| β-Glucosidase | Thermus thermophilus | Gypenoside XVII | Ginsenoside F2 | Achieved a 100% molar yield. | nih.gov |

| β-Glucosidase | Lactobacillus brevis | Gypenoside XVII | Compound K (CK) | Biotransformation of Gypenoside XVII to CK. | nih.govmdpi.com |

Table 2: Enzymatic Transformation of Ginsenoside Rb1

| Enzyme | Source Organism | Substrate | Product | Transformation Details | Reference |

|---|---|---|---|---|---|

| β-Glucosidase (BdbglB) | Bifidobacterium dentium | Ginsenoside Rb1 | Gypenoside XVII | Highly selective hydrolysis of the outer glucose moiety at the C-3 position. Under optimal conditions (35°C, pH 5.4), 40g of substrate was fully converted in 10 hours with a 100% molar yield. | mdpi.comnih.gov |

| β-Glucosidase (BglF3) | Flavobacterium johnsoniae | Ginsenoside Rb1 | Ginsenoside Rd | Hydrolyzes the outer glucose moiety at the C-20 position. 1 mg/mL of substrate was completely converted in 1.5 hours. | nih.gov |

Table 3: Enzymatic Transformation of Other Gypenosides

| Enzyme | Source Organism | Substrate | Product | Transformation Details | Reference |

|---|---|---|---|---|---|

| Thermophilic Glycoside Hydrolase | Fervidobacterium pennivorans DSM9078 | Gypenoside XLIX | Gylongiposide I | Selective hydrolysis of the glucose moiety at the C-21 position. Large-scale production (35g substrate) achieved 100% molar yield in 4 hours at 80°C and pH 6.0. | nih.govmdpi.comnih.gov |

Synthetic Strategies, Semi Synthesis, and Derivative Development of Gypenoside Xxv

Partial Synthesis Approaches for Gypenoside XXV Analogs

Partial synthesis, or semi-synthesis, utilizes the naturally isolated this compound or related gypenosides as starting materials. Common strategies involve chemical or enzymatic transformations to create analogs that are otherwise difficult to obtain.

One practical approach is the use of controlled heat processing on the source plant material, Gynostemma pentaphyllum. This method can induce the hydrolysis of more complex, polar saponins (B1172615), leading to an increased yield of simpler derivatives. For instance, studies have shown that heat treatment can decrease the content of gypenosides with larger sugar moieties, such as Gypenoside XLVI and Gypenoside LVI, while simultaneously increasing the concentration of less glycosylated analogs like Gypenoside L and Gypenoside LI. tandfonline.com Further heat-induced dehydration can also lead to the formation of compounds like damulin A and damulin B. tandfonline.com

Another significant partial synthesis method is acid hydrolysis. Treating total saponin (B1150181) extracts from G. pentaphyllum with acid cleaves the glycosidic bonds, removing the sugar chains to yield the core triterpenoid (B12794562) structures, known as aglycones or sapogenins. tandfonline.com This process provides a pool of diverse dammarane-type aglycones that serve as valuable platforms for further derivatization and biological screening. tandfonline.com

Chemical Modification and Derivatization of this compound Scaffold

The chemical modification of the this compound scaffold is a key strategy for exploring its therapeutic potential. Derivatization primarily targets the hydroxyl groups on the triterpenoid core and the attached sugar moieties.

Hydrolysis remains a fundamental derivatization technique. As mentioned, acid hydrolysis is effective for the complete removal of sugar chains to produce aglycones. tandfonline.com This transformation is significant because the resulting aglycones often exhibit different or enhanced biological activities compared to their glycosylated parent compounds. tandfonline.com

Enzymatic transformation offers a more selective method for modification. Specific enzymes can be used to cleave or add sugar units at particular positions, allowing for the creation of novel glycosides with tailored properties. For example, the enzymatic production of Gypenoside XVII from the structurally similar ginsenoside Rb1 resulted in a derivative with markedly improved anti-inflammatory activity. researchgate.net This highlights the potential of using biocatalysis to generate high-value derivatives from abundant natural precursors.

Furthermore, general synthetic chemistry techniques can be applied to create a wider range of derivatives. These methods include acylation, etherification, or oxidation of the hydroxyl groups on the saponin structure to investigate their role in biological activity. mdpi.comnih.gov

Design and Synthesis of Novel this compound Derivatives for Enhanced Activity

The design and synthesis of novel this compound derivatives are driven by the goal of enhancing specific biological activities, such as anticancer or anti-inflammatory effects. This process is guided by structure-activity relationship (SAR) data.

Research has demonstrated that targeted modifications can lead to significantly enhanced potency. The conversion of ginsenoside Rb1 to Gypenoside XVII, for example, led to a derivative that more effectively inhibited the production of inflammatory cytokines like TNF-α and IL-6. researchgate.net Similarly, studies on the aglycones produced by hydrolysis of total gypenosides revealed that these derivatives are potent inhibitors of protein tyrosine phosphatase 1B (PTP1B), a target for type 2 diabetes treatment. tandfonline.com

The design strategy often involves simplifying the natural structure to improve potency and reduce complexity. The finding that removing sugar moieties can enhance anti-cancer activity has guided the synthesis of less-glycosylated or fully aglycone analogs. semanticscholar.org These efforts aim to create lead compounds that are more effective and potentially easier to produce on a larger scale than the original natural product. researchgate.netmdpi.com

Structure-Activity Relationship (SAR) Studies of this compound and its Analogs

SAR studies are crucial for understanding how the chemical structure of this compound and its derivatives relates to their biological function. These investigations focus on the roles of the glycosylation patterns and specific features of the triterpenoid aglycone. tandfonline.commdpi.comcjnmcpu.com

The number, type, and position of sugar units attached to the dammarane (B1241002) scaffold profoundly influence biological activity. tandfonline.commdpi.com

The removal of sugar moieties is a critical factor. Studies have shown that for certain activities, the aglycone is more potent than the full saponin. For instance, the loss of sugar chains was associated with enhanced inhibition of cancer cell proliferation. semanticscholar.org Specifically, the glycosylation of the free hydroxyl group at the C-20 position was found to dramatically decrease anti-cancer activity. semanticscholar.org Similarly, dammarane aglycones were found to be more effective inhibitors of PTP1B than their glycoside precursors. tandfonline.com

Conversely, the presence of sugar chains is essential for other functions. The oligosaccharide portions of saponins are often critical for their immunomodulatory adjuvant activity. mdpi.comcambridge.org The complexity of these sugar chains can also play a role; studies on synthetic saponins have found that derivatives with monosaccharides are often more cytotoxic than those with di- or polysaccharides. mdpi.com This indicates that the relationship between glycosylation and activity is highly dependent on the specific biological target.

Table 1: Effect of Glycosylation on Biological Activity of Gypenoside Analogs

| Structural Modification | Biological Activity | Finding | Source(s) |

|---|---|---|---|

| Removal of sugar moieties | Anti-cancer | Enhanced inhibition of cancer cell proliferation. semanticscholar.org | semanticscholar.org |

| Glycosylation at C-20 | Anti-cancer | Markedly decreased activity. semanticscholar.org | semanticscholar.org |

| Removal of sugar moieties | PTP1B Inhibition | Aglycones are more effective inhibitors than glycosides. tandfonline.com | tandfonline.com |

| Presence of sugar chains | Immunomodulation | Often essential for adjuvant activity. mdpi.comcambridge.org | mdpi.comcambridge.org |

Beyond glycosylation, specific features of the triterpenoid aglycone itself are key determinants of potency. tandfonline.commdpi.com The core dammarane skeleton of this compound is structurally analogous to steroid hormones, which may provide a basis for potential hormone-like activities. cjnmcpu.com

A crucial feature of this compound is the presence of an oxo group at the C-19 position, which exists as an aldehyde. In related saponins, such as those from Quillaja, an aldehyde group is essential for immunostimulatory activity, as it is believed to form an imine with receptors on T-lymphocytes, triggering an immune response. mdpi.com This suggests that the C-19 aldehyde is a critical moiety for the potential adjuvant effects of this compound.

The side chain of the aglycone also plays a significant role. In studies of dammarane triterpenoids as PTP1B inhibitors, the inhibitory strength was found to be related to the presence of electron-donating groups on the side chain. tandfonline.com This highlights that even subtle changes to the aglycone structure can have a substantial impact on biological potency.

Table 2: Summary of Structure-Activity Relationships for Gypenoside Analogs

| Structural Feature | Position | Biological Relevance | Source(s) |

|---|---|---|---|

| Oxo (Aldehyde) Group | C-19 | Presumed to be critical for immunostimulatory activity. | mdpi.com |

| Hydroxyl Group | C-20 | Glycosylation at this site decreases anti-cancer activity. | semanticscholar.org |

| Glycosylation | C-3, C-21 | The nature and length of sugar chains modulate various activities. | tandfonline.commdpi.com |

Pre Clinical Pharmacological Investigations of Gypenoside Xxv: Molecular Mechanisms and Cellular Targets

Modulation of Cellular Signaling Pathways by Gypenoside XXV

This compound, a dammarane-type saponin (B1150181) glycoside, has been the subject of extensive preclinical research to elucidate its pharmacological effects and underlying molecular mechanisms. These investigations have revealed its capacity to modulate a wide array of cellular signaling pathways, positioning it as a compound of significant interest for its potential therapeutic applications. The following sections detail the specific effects of this compound on key cellular processes, including apoptosis, autophagy, inflammation, oxidative stress, cell proliferation, and metabolic regulation.

This compound Effects on Apoptotic Pathways (e.g., Bax/Bcl-2, Caspases, Cytochrome c)

This compound has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines through the modulation of key proteins in the apoptotic cascade. medicinacomplementar.com.brnih.goviiarjournals.org Research indicates that gypenosides can alter the ratio of pro-apoptotic to anti-apoptotic proteins, a critical determinant of cell fate.

Specifically, treatment with gypenosides has been observed to upregulate the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2. medicinacomplementar.com.briiarjournals.orgresearchgate.net This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c from the mitochondria into the cytosol. medicinacomplementar.com.brnih.goviiarjournals.org The release of cytochrome c is a pivotal event in the intrinsic apoptotic pathway, as it triggers the activation of a cascade of caspases, which are the executioners of apoptosis.

Studies have demonstrated that gypenosides activate initiator caspases, such as caspase-9, and executioner caspases, including caspase-3. medicinacomplementar.com.briiarjournals.orgconsensus.app The activation of caspase-3 leads to the cleavage of various cellular substrates, ultimately resulting in the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation. medicinacomplementar.com.brconsensus.app

Table 1: Effects of this compound on Apoptotic Pathway Components

| Pathway Component | Effect of this compound | Research Finding |

|---|---|---|

| Bax | Upregulation | Increased expression promotes apoptosis. medicinacomplementar.com.briiarjournals.orgresearchgate.net |

| Bcl-2 | Downregulation | Decreased expression inhibits cell survival. medicinacomplementar.com.brnih.goviiarjournals.orgconsensus.app |

| Cytochrome c | Release from mitochondria | Initiates the caspase cascade. medicinacomplementar.com.brnih.goviiarjournals.org |

| Caspase-9 | Activation | An initiator caspase in the intrinsic pathway. medicinacomplementar.com.br |

| Caspase-3 | Activation | A key executioner caspase. medicinacomplementar.com.briiarjournals.orgconsensus.app |

This compound Modulation of Autophagy Pathways

This compound has been found to influence autophagy, a cellular process of self-digestion that plays a dual role in both cell survival and cell death. In the context of certain diseases, such as Alzheimer's, Gypenoside XVII, a closely related compound, has been shown to enhance the autophagic clearance of amyloid-β protein. caymanchem.com This is achieved by promoting lysosome biogenesis and autophagy flux through the activation of Transcription Factor EB (TFEB). caymanchem.com

Conversely, in other cellular contexts, gypenosides have been observed to inhibit autophagy. For instance, in UVB-induced Jurkat cells, Gynostemma pentaphyllum saponins (B1172615) (GpS) were found to inhibit autophagy by decreasing the expression of autophagy-related genes and proteins such as ATG7, Beclin-1, and LC3 II. nih.gov This inhibition was mediated through the Sirt1/AMPK/mTOR pathway. nih.govresearchgate.net These findings suggest that the modulatory effect of gypenosides on autophagy is context-dependent and may vary based on the specific gypenoside and the cellular environment.

Table 2: this compound's Influence on Autophagy

| Cellular Context | Effect on Autophagy | Molecular Mechanism |

|---|---|---|

| Alzheimer's Disease Model (PC12 cells) | Enhanced Clearance of Amyloid-β | Activation of TFEB, increased lysosome biogenesis. caymanchem.com |

Influence of this compound on Inflammatory Signaling Cascades (e.g., NF-κB, MAPK)

This compound has demonstrated significant anti-inflammatory properties by targeting key signaling cascades, particularly the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. researchgate.netnih.gov

The NF-κB pathway is a central regulator of inflammation. Gypenosides have been shown to inhibit the activation of NF-κB by preventing the phosphorylation of its inhibitor, IκB-α, and subsequently blocking the nuclear translocation of the p65 subunit of NF-κB. nih.gov This inhibition leads to a decrease in the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α). mdpi.com

The MAPK pathway, which includes kinases like ERK, JNK, and p38, is another critical regulator of inflammation. Gypenosides have been found to suppress the phosphorylation of these MAPK proteins. researchgate.netnih.gov By inhibiting both the NF-κB and MAPK pathways, gypenosides can effectively reduce the inflammatory response in various preclinical models. researchgate.netnih.gov For example, Gypenoside L has been shown to activate p38 and ERK MAPK pathways and the NF-κB pathway to induce senescence, which has anti-tumor and anti-inflammatory effects. medchemexpress.commdpi.com

Table 3: this compound's Impact on Inflammatory Pathways

| Signaling Pathway | Key Molecules Affected | Outcome of Modulation |

|---|---|---|

| NF-κB | IκB-α, p65 subunit | Inhibition of activation and nuclear translocation, leading to reduced pro-inflammatory cytokine production. nih.govmdpi.com |

| MAPK | ERK, JNK, p38 | Inhibition of phosphorylation, contributing to the anti-inflammatory effect. researchgate.netnih.gov |

This compound Interaction with Oxidative Stress Pathways (e.g., Nrf2, ROS generation)

This compound has been shown to exert protective effects against oxidative stress by modulating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and reducing the generation of reactive oxygen species (ROS). nih.govbiorxiv.orgnih.gov Oxidative stress, characterized by an imbalance between ROS production and the cell's antioxidant defense mechanisms, is implicated in a wide range of diseases. mdpi.com

Research has demonstrated that gypenosides can activate the Nrf2 pathway. nih.govbiorxiv.orgnih.gov Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. mdpi.com Upon exposure to oxidative stress or in the presence of Nrf2 activators like gypenosides, Nrf2 translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter region of various antioxidant genes. nih.govmdpi.com This leads to the upregulation of protective enzymes such as heme oxygenase-1 (HO-1), superoxide (B77818) dismutase (SOD), and catalase. caymanchem.comnih.gov

By enhancing the endogenous antioxidant defense system, gypenosides help to neutralize excessive ROS and mitigate oxidative damage. nih.gov For instance, Gypenoside XVII has been shown to protect against Aβ25-35-induced neurotoxicity by activating the Nrf2/ARE/HO-1 pathways. nih.gov Furthermore, gypenosides have been observed to directly decrease the intracellular accumulation of ROS. researchgate.netnih.gov

Table 4: this compound's Role in Oxidative Stress Pathways

| Pathway/Component | Effect of this compound | Mechanism of Action |

|---|---|---|

| Nrf2 | Activation and Nuclear Translocation | Binds to ARE, upregulating antioxidant gene expression. nih.govbiorxiv.orgnih.gov |

| ROS Generation | Reduction | Decreases intracellular levels of reactive oxygen species. researchgate.netnih.gov |

| Antioxidant Enzymes (HO-1, SOD, Catalase) | Upregulation | Enhances the cell's capacity to neutralize ROS. caymanchem.comnih.gov |

Impact of this compound on Cell Proliferation and Differentiation Pathways (e.g., Cell Cycle Arrest via Cyclins, CDKs, p21/p16/p27)

This compound has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest, a critical mechanism for controlling cell division. medicinacomplementar.com.briiarjournals.orgnih.gov The cell cycle is a tightly regulated process involving cyclins and cyclin-dependent kinases (CDKs). aging-us.commdpi.com

Studies have shown that gypenosides can cause cell cycle arrest at the G0/G1 phase. medicinacomplementar.com.briiarjournals.orgresearchgate.net This is achieved by modulating the levels of key cell cycle regulatory proteins. Gypenosides have been observed to decrease the expression of cyclins such as cyclin D and cyclin E, as well as their partner CDKs, including CDK2, CDK4, and CDK6. medicinacomplementar.com.briiarjournals.org

Furthermore, gypenosides have been shown to increase the expression of CDK inhibitors, such as p16, p21, and p27. medicinacomplementar.com.briiarjournals.orgnih.gov These proteins act as brakes on the cell cycle by binding to and inhibiting the activity of cyclin-CDK complexes. aging-us.commdpi.com The upregulation of these inhibitors is a key factor in the gypenoside-induced cell cycle arrest. medicinacomplementar.com.brnih.gov For example, Gypenoside L was found to cause cell cycle arrest at the S phase and activate senescence-related cell cycle inhibitor proteins p21 and p27. mdpi.com

Table 5: this compound's Effects on Cell Cycle Regulation

| Cell Cycle Component | Effect of this compound | Consequence |

|---|---|---|

| Cyclins (D, E) | Downregulation | Inhibition of cell cycle progression. medicinacomplementar.com.briiarjournals.org |

| CDKs (2, 4, 6) | Downregulation | Reduced kinase activity, leading to cell cycle arrest. medicinacomplementar.com.briiarjournals.org |

| p16, p21, p27 | Upregulation | Increased inhibition of cyclin-CDK complexes, enforcing cell cycle arrest. medicinacomplementar.com.briiarjournals.orgnih.gov |

This compound Regulation of Metabolic Pathways (e.g., Alpha-linolenic acid, Glutathione (B108866), Sphingolipid, Glycerophospholipid, Tryptophan, Bile acid biosynthesis, TCA cycle, Mevalonate (B85504) pathway)

This compound has been shown to modulate various metabolic pathways, highlighting its potential to influence cellular energy production and biosynthesis. embl.describd.comvdoc.pubplos.org

In the context of non-alcoholic steatohepatitis (NASH), gypenosides have been found to improve liver lipid and bile acid metabolism. nih.gov They achieve this by regulating the farnesoid X receptor (FXR)-mediated pathways. nih.gov Gypenosides can alleviate HFD-induced alterations in the expression of genes involved in bile acid and lipid metabolism, such as CYP7A1, BSEP, SREBP1, and FASN. nih.gov

Furthermore, network pharmacology studies have suggested that gypenosides can influence a broad range of metabolic pathways. These include the alpha-linolenic acid metabolism, glutathione metabolism, sphingolipid metabolism, glycerophospholipid metabolism, tryptophan metabolism, and the tricarboxylic acid (TCA) cycle. peerj.com The TCA cycle is a central hub of cellular metabolism, responsible for generating energy in the form of ATP. The mevalonate pathway, which is crucial for the biosynthesis of cholesterol and other isoprenoids, is also among the pathways potentially regulated by gypenosides. scribd.com

Table 6: Metabolic Pathways Modulated by this compound

| Metabolic Pathway | Key Molecules/Processes | Potential Effect of this compound |

|---|---|---|

| Bile Acid Biosynthesis | FXR, CYP7A1, BSEP | Regulation of bile acid homeostasis. nih.gov |

| Lipid Metabolism | SREBP1, FASN | Improvement of liver lipid metabolism. nih.gov |

| TCA Cycle | - | Influence on cellular energy production. peerj.com |

| Alpha-linolenic acid metabolism | - | Modulation of fatty acid metabolism. embl.de |

| Glutathione metabolism | - | Impact on antioxidant defense. |

| Sphingolipid metabolism | - | Regulation of cellular signaling and structure. plos.org |

| Glycerophospholipid metabolism | - | Influence on membrane composition and signaling. embl.de |

| Tryptophan metabolism | - | Modulation of neurotransmitter and metabolite synthesis. plos.org |

| Mevalonate pathway | - | Regulation of cholesterol and isoprenoid biosynthesis. scribd.com |

This compound Modulation of PI3K/AKT/mTOR and Related Signaling Networks

This compound, a significant bioactive compound from Gynostemma pentaphyllum, has been identified as a modulator of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of various cellular processes, including cell growth, proliferation, survival, and metabolism. frontiersin.orgsemanticscholar.org Dysregulation of the PI3K/AKT/mTOR pathway is frequently implicated in the pathogenesis of numerous diseases, including cancer and fibrotic disorders.

Pre-clinical studies have demonstrated that gypenosides, including this compound, can inhibit the PI3K/AKT/mTOR pathway. nih.govresearchgate.net This inhibition is achieved by targeting key components of the pathway. For instance, gypenosides have been shown to directly bind to PI3K, AKT, and mTOR, thereby downregulating their activity. nih.gov The consequence of this inhibition is a cascade of downstream effects. For example, the phosphorylation of mTOR at Ser2448, AKT at Ser473 and Thr308, and the downstream effectors S6 kinase (S6K) at Thr389 and S6 ribosomal protein at Ser235/236 were all significantly decreased following treatment with gypenosides in gastric cancer cell lines. nih.gov This comprehensive inhibition of the PI3K/AKT/mTOR axis ultimately leads to the induction of apoptosis in cancer cells. nih.govresearchgate.net

Furthermore, the inhibitory effects of gypenosides on this pathway extend to related signaling networks. For example, c-Myc, a transcription factor that acts downstream of mTOR, is also inhibited by gypenoside treatment. frontiersin.orgfrontiersin.org This suggests a broader impact on cellular proliferation and metabolism. In the context of pulmonary fibrosis, gypenosides have been shown to attenuate the disease by inhibiting the AKT/mTOR/c-Myc pathway. frontiersin.orgfrontiersin.org Similarly, in models of doxorubicin-induced cardiotoxicity, gypenosides exert protective effects by activating PI3K/Akt/GSK-3β/Mcl-1 signaling, highlighting the context-dependent modulation of this pathway. peerj.com

Table 1: Effects of this compound and Related Gypenosides on PI3K/AKT/mTOR Signaling

| Cell/Tissue Model | Key Findings | Downstream Effects | Reference |

|---|---|---|---|

| Gastric Cancer Cells (HGC-27, SGC-7901) | Downregulation of p-mTOR, p-AKT, p-S6, and p-S6K. | Induction of apoptosis. | nih.gov |

| Pulmonary Fibrosis (in vivo) | Inhibition of the AKT/mTOR/c-Myc pathway. | Attenuation of fibrosis. | frontiersin.org |

| Renal Cell Carcinoma Cells | Regulation of the PI3K/AKT/mTOR signaling pathway. | Induction of apoptosis. | nih.gov |

| H9c2 Rat Cardiomyocytes | Activation of PI3K/Akt/GSK-3β/Mcl-1 signaling. | Cardioprotection, enhanced cell viability, restored mitochondrial function. | peerj.com |

Identification of Molecular Targets for this compound

Receptor Binding and Activation/Inhibition by this compound (e.g., Glucocorticoid Receptor, PTP1B, PPARγ, P2X7)

This compound and its related compounds have been shown to interact with a variety of cellular receptors, leading to either their activation or inhibition, which in turn mediates diverse pharmacological effects.

Glucocorticoid Receptor (GR): Gypenoside LXXV, a structurally similar saponin, has been found to target the glucocorticoid receptor. acs.org Molecular docking studies have shown that it can bind to the ligand-binding domain of GR. acs.org This interaction is believed to be responsible for the compound's ability to reprogram M1-like macrophages to an M2-like phenotype, thereby alleviating colitis. acs.org

Protein Tyrosine Phosphatase 1B (PTP1B): Several gypenosides have demonstrated significant inhibitory activity against PTP1B, a key negative regulator of insulin (B600854) and leptin signaling pathways, making it a therapeutic target for type 2 diabetes and obesity. researchgate.netmdpi.comnih.govresearchgate.net Studies have shown that various gypenosides exhibit dose-dependent inhibition of PTP1B. nih.gov For instance, one study identified a new gypenoside that possessed PTP1B inhibitory activity with an IC50 value of 8.2 ± 0.9 μM. researchgate.netacs.org The structure-activity relationship suggests that the presence of an electron-donating group on the side chain of the gypenoside structure enhances its PTP1B inhibitory activity. researchgate.net

Peroxisome Proliferator-Activated Receptor γ (PPARγ): Gypenoside XLIX, another related compound, acts as a peroxisome proliferator-activated receptor-alpha (PPARα) activator. chemfaces.commedchemexpress.come-century.usgoogle.com While the direct interaction of this compound with PPARγ is less documented, the activity of other gypenosides on PPARs suggests a potential for this class of compounds to modulate these nuclear receptors. PPARγ is a crucial regulator of lipid metabolism and inflammation. doi.org Gypenoside aglycones have been shown to downregulate the expression of PPARγ in the hepatic tissue of rats fed a high-fat diet. doi.org

P2X7 Receptor: The P2X7 receptor is an ATP-gated ion channel involved in inflammatory responses. nih.govnih.govfrontiersin.org Certain ginsenosides (B1230088), which share a similar triterpenoid (B12794562) saponin structure with gypenosides, have been identified as positive allosteric modulators of the P2X7 receptor. nih.govnih.gov Gypenoside XVII has also been shown to act as a positive allosteric modulator of P2X7. nih.gov This modulation can enhance ATP-induced cellular responses, such as dye uptake and, in some cases, cell death. nih.gov

Table 2: Receptor Interactions of this compound and Related Compounds

| Receptor | Compound(s) | Effect | Cell/System | Reference |

|---|---|---|---|---|

| Glucocorticoid Receptor | Gypenoside LXXV | Binding and activation | Macrophages (RAW264.7) | acs.org |

| PTP1B | Various Gypenosides | Inhibition | Enzyme assay | researchgate.netnih.gov |

| PPARγ | Gypenoside Aglycones | Downregulation of expression | Rat hepatic tissue | doi.org |

| P2X7 Receptor | Gypenoside XVII | Positive allosteric modulation | HEK-hP2X7 cells | nih.gov |

Enzyme Inhibition/Activation by this compound (e.g., ALDHs, SRC kinase, HMGCS1, MMP-2/9)

This compound and its analogs have been shown to modulate the activity of several key enzymes involved in various cellular pathways.

Aldehyde Dehydrogenases (ALDHs): While direct evidence for this compound on ALDHs is limited, the broader class of gypenosides has been studied for its effects on metabolic enzymes. Further research is needed to specifically elucidate the interaction between this compound and ALDHs.

SRC Kinase: Research indicates that gypenosides can influence signaling pathways where SRC kinase plays a role. For instance, in the context of cancer, gypenosides have been shown to inhibit pathways that can be regulated by SRC. nih.gov However, direct enzymatic inhibition or activation of SRC by this compound needs more specific investigation.

3-hydroxy-3-methylglutaryl-CoA Synthase 1 (HMGCS1): In a study on rats fed a high-fat diet, gypenoside aglycones were found to downregulate the expression of HMGCS1 in the liver. doi.org HMGCS1 is a key enzyme in the cholesterol biosynthesis pathway. doi.org This finding suggests a potential mechanism for the hypolipidemic effects of gypenosides. doi.org

Matrix Metalloproteinases (MMP-2/9): Gypenosides have been shown to inhibit the activity of MMP-2 and MMP-9. semanticscholar.org These enzymes are involved in the degradation of the extracellular matrix and play a crucial role in cancer cell invasion and metastasis. semanticscholar.org The inhibition of MMP-2 and MMP-9 by gypenosides contributes to their anti-metastatic properties. semanticscholar.org

Table 3: Modulation of Enzyme Activity by Gypenosides

| Enzyme | Effect | Biological Context | Reference |

|---|---|---|---|

| HMGCS1 | Downregulation of expression | Cholesterol biosynthesis, hyperlipidemia | doi.org |

| MMP-2/9 | Inhibition | Cancer cell invasion and metastasis | semanticscholar.org |

Protein-Protein Interactions Modulated by this compound (e.g., STAT3, EGFR, TYMS, HSP90AA1, CASP3)

This compound has been shown to influence several critical protein-protein interactions, which are fundamental to its observed pharmacological effects.

Signal Transducer and Activator of Transcription 3 (STAT3): Network pharmacology analyses have predicted that gypenosides can bind to STAT3. nih.gov Experimental evidence confirms that gypenoside treatment leads to a decrease in the phosphorylation of STAT3 (p-STAT3) without altering the total STAT3 levels. nih.gov Since p-STAT3 is the active form that translocates to the nucleus to regulate gene expression, this inhibition of phosphorylation effectively blocks STAT3 signaling. nih.gov This mechanism is implicated in the downregulation of PD-L1 expression in gastric cancer cells. nih.gov

Epidermal Growth Factor Receptor (EGFR): Gypenosides have been identified as potential modulators of the EGFR signaling pathway. mdpi.com Network pharmacology studies have highlighted EGFR as a key target in the anti-fibrotic effects of gypenosides in hepatic fibrosis. mdpi.com The interaction is thought to occur through the regulation of the EGFR signaling pathway, which in turn affects downstream pathways like PI3K-Akt. mdpi.com

Thymidylate Synthase (TYMS): While direct interaction studies are not extensively available, the known anti-cancer effects of gypenosides, often synergistic with drugs like 5-fluorouracil, suggest a potential influence on pathways involving TYMS, a key target of fluoropyrimidine chemotherapies. plos.org

Heat Shock Protein 90 Alpha Family Class A Member 1 (HSP90AA1): Network pharmacology analysis has identified HSP90AA1 as one of the top 10 key genes that may be involved in the mechanism through which gypenosides inhibit gastric cancer. nih.gov HSP90 is a molecular chaperone responsible for the stability and function of numerous client proteins, many of which are involved in oncogenic signaling.

Caspase 3 (CASP3): The induction of apoptosis by gypenosides involves the activation of caspases. Specifically, the activation of caspase 3 is a key event in the apoptotic cascade triggered by gypenosides in various cancer cell lines. plos.org This activation is often a downstream consequence of the modulation of other signaling pathways, such as the PI3K/AKT/mTOR pathway.

Table 4: Modulation of Protein-Protein Interactions by Gypenosides

| Protein Target | Effect | Cellular Process | Reference |

|---|---|---|---|

| STAT3 | Inhibition of phosphorylation | Gene transcription, immune response | nih.gov |

| EGFR | Regulation of signaling pathway | Cell proliferation, fibrosis | mdpi.com |

| HSP90AA1 | Potential target | Protein folding, signal transduction | nih.gov |

| Caspase 3 | Activation | Apoptosis | plos.org |

Gene Expression Regulation by this compound

This compound and related compounds have been shown to exert significant effects on gene expression in various in vitro models.

In human oral cancer HSC-3 cells, treatment with gypenosides led to widespread changes in gene expression. A cDNA microarray analysis revealed that 953 genes were upregulated by at least two-fold, while 2,039 genes were downregulated by at least two-fold. nih.gov Among the highly upregulated genes were those involved in GTP binding, peptidase inhibition, and transcription factor activity. nih.gov Conversely, a number of genes related to cell surface antigens, receptors, and microRNAs were significantly downregulated. nih.gov These extensive alterations in the transcriptome underscore the pleiotropic effects of gypenosides at the genetic level. nih.gov

Furthermore, gypenosides have been shown to regulate the expression of genes involved in specific metabolic and signaling pathways. For instance, in a rat model of hyperlipidemia, gypenoside aglycones were found to downregulate the expression of key genes involved in lipid metabolism in the liver, including FAS, PPARγ, HMGCS1, and SREBP-1c. doi.org

The regulation of gypenoside biosynthesis itself is a complex process involving various transcription factors. Studies in Gynostemma pentaphyllum have identified several transcription factor families, such as AP2/ERF and R2R3-MYB, that are involved in regulating the expression of genes in the gypenoside biosynthetic pathway. bohrium.comfrontiersin.org For example, the transcription factor GpMYB81 has been shown to bind to the promoters of key structural genes in both gypenoside and flavonol biosynthesis, acting as a dual-function regulator. frontiersin.org

Table 5: Selected Genes Regulated by Gypenosides in Human Oral Cancer HSC-3 Cells

| Gene | Fold Change | Function | Reference |

|---|---|---|---|

| GEM | +75.42 | GTP binding protein | nih.gov |

| SERPINE1 | +20.25 | Serpin peptidase inhibitor | nih.gov |

| RHOB | +18.04 | Ras homolog family member B | nih.gov |

| GPR110 | -22.05 | G protein-coupled receptor 110 | nih.gov |

| NRG1 | -19.69 | Neuregulin 1 | nih.gov |

| MIR205 | -16.38 | MicroRNA 205 | nih.gov |

Cellular Responses to this compound in In Vitro Models

This compound and the broader class of gypenosides elicit a range of cellular responses in various in vitro models, primarily related to cell viability, apoptosis, and inflammation.

In cancer cell lines, a predominant response to gypenoside treatment is the induction of apoptosis. For example, in human hepatoma HepG2 cells, gypenosides induced apoptotic cell death in a dose- and time-dependent manner. nih.gov This was accompanied by a sustained increase in intracellular calcium levels, suggesting that calcium overload, stemming from both endoplasmic reticulum stores and store-operated calcium entry, is a key mechanism of action. nih.gov Similarly, in human oral cancer HSC-3 cells, gypenosides induced cell death, G2/M phase cell cycle arrest, and apoptosis. nih.gov In gastric cancer cells, gypenosides also induced apoptosis in a time- and dose-dependent manner. nih.govresearchgate.net

Beyond cancer cells, gypenosides have been shown to modulate the function of other cell types. In enteroendocrine L-cells (GLUTag cells), gypenosides at lower concentrations enhanced cell viability, while higher concentrations were cytotoxic. biorxiv.org They also stimulated an increase in intracellular calcium, a key signal for hormone secretion. biorxiv.org In macrophages, gypenosides have demonstrated anti-inflammatory effects by suppressing the production of nitric oxide and the expression of inducible nitric oxide synthase in LPS-induced RAW 264.7 macrophages. mdpi.com Furthermore, gypenosides can modulate macrophage polarization, as seen with Gypenoside LXXV reprogramming M1-like macrophages to an M2-like phenotype. acs.org

In the context of fibrosis, gypenosides have shown protective effects on orbital fibroblasts from patients with Graves' ophthalmopathy by exerting anti-inflammatory and anti-fibrotic effects. arvojournals.org They were found to downregulate the expression of inflammatory cytokines and fibrotic mediators. arvojournals.org

Table 6: Summary of Cellular Responses to Gypenosides in In Vitro Models

| Cell Type | Response | Key Mechanism | Reference |

|---|---|---|---|

| Human Hepatoma HepG2 Cells | Apoptosis | Ca2+ overload from ER and store-operated channels | nih.gov |

| Human Oral Cancer HSC-3 Cells | Cell death, G2/M arrest, apoptosis | DNA damage, chromatin condensation | nih.gov |

| Gastric Cancer Cells (HGC-27, SGC-7901) | Apoptosis | Inhibition of PI3K/AKT/mTOR pathway | nih.govresearchgate.net |

| Enteroendocrine L-cells (GLUTag) | Enhanced viability (low conc.), cytotoxicity (high conc.), increased intracellular Ca2+ | Not fully elucidated | biorxiv.org |

| RAW 264.7 Macrophages | Suppression of inflammatory mediators (NO, iNOS) | Not fully elucidated | mdpi.com |

| Orbital Fibroblasts (Graves' Ophthalmopathy) | Anti-inflammatory and anti-fibrotic effects | Downregulation of inflammatory and fibrotic mediators | arvojournals.org |

This compound-Induced Changes in Cell Viability and Morphology

This compound has been shown to induce significant changes in the viability and morphology of various cancer cell lines. Studies have demonstrated that gypenosides, including this compound, can decrease cell viability in a dose- and time-dependent manner. medicinacomplementar.com.brmedchemexpress.com For instance, in human lung cancer A549 cells and human oral cancer SAS cells, treatment with gypenosides led to a reduction in the percentage of viable cells. medicinacomplementar.com.brdovepress.com Morphological changes are also a prominent feature of gypenoside treatment. In several cancer cell lines, including colon cancer Colo 205 cells, leukemia WEHI-3 and HL-60 cells, and human hepatoma Huh-7 cells, gypenosides induce alterations in cell morphology, often indicative of apoptosis or cell death. dovepress.comiiarjournals.org These changes can include cell shrinkage, membrane blebbing, and nuclear condensation. dovepress.com In gastric cancer cell lines HGC-27 and SCG-7901, gypenoside treatment also resulted in decreased cell viability. frontiersin.org

The reduction in cell viability is often a result of induced apoptosis. Gypenosides have been found to trigger apoptosis in various cancer cells by modulating the expression of key regulatory proteins. dovepress.com For example, they can inhibit anti-apoptotic proteins like Bcl-2 and Bcl-xl while upregulating the pro-apoptotic protein BAX. dovepress.comiiarjournals.org This shift in the Bax/Bcl-2 ratio is a critical event that leads to the activation of the caspase cascade, ultimately resulting in programmed cell death. dovepress.comresearchgate.net

Table 1: Effects of this compound on Cell Viability and Morphology in Different Cancer Cell Lines

| Cell Line | Cancer Type | Observed Effects | References |

| A549 | Lung Cancer | Decreased cell viability, morphological changes. | medicinacomplementar.com.br |

| SAS | Oral Cancer | Decreased cell viability, morphological changes, DNA damage. | dovepress.com |

| HGC-27 | Gastric Cancer | Decreased cell viability, induction of apoptosis. | frontiersin.org |

| SGC-7901 | Gastric Cancer | Decreased cell viability, induction of apoptosis. | frontiersin.org |

| Colo 205 | Colon Cancer | Morphological changes, induction of apoptosis. | iiarjournals.org |

| WEHI-3 | Leukemia | Morphological changes, induction of apoptosis. | dovepress.com |

| HL-60 | Leukemia | Morphological changes, induction of apoptosis. | dovepress.com |

| Huh-7 | Hepatocellular Carcinoma | Morphological changes, induction of apoptosis. | dovepress.com |

Functional Changes in Cellular Processes upon this compound Exposure

Beyond affecting cell viability, this compound also modulates several key cellular processes, including migration, invasion, mitochondrial function, and intracellular ion levels.

Migration and Invasion: Gypenosides have demonstrated a significant ability to inhibit the migration and invasion of cancer cells, which are crucial steps in metastasis. In human tongue cancer SCC4 cells and oral cancer SAS cells, gypenosides were shown to inhibit cell migration and invasion in a dose- and time-dependent manner. nih.goviiarjournals.org This inhibitory effect is mediated through the downregulation of various signaling pathways and molecules involved in cell motility. For example, gypenosides can decrease the expression of matrix metalloproteinases (MMPs), such as MMP-2, MMP-7, and MMP-9, which are enzymes that degrade the extracellular matrix, a key step for invasion. nih.goviiarjournals.org The inhibition of these processes is often linked to the downregulation of signaling pathways like NF-κB and MAPK/ERK. dovepress.comnih.goviiarjournals.org

Mitochondrial Function: The mitochondria play a central role in the apoptotic process, and gypenosides have been shown to target this organelle. Treatment with gypenosides can lead to the depolarization of the mitochondrial membrane potential (MMP). dovepress.comdovepress.com This depolarization is a critical event that leads to the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytoplasm. dovepress.comiiarjournals.org The release of cytochrome c then triggers the activation of caspases, such as caspase-3 and caspase-9, which execute the apoptotic program. dovepress.comiiarjournals.org Furthermore, gypenosides can induce the generation of reactive oxygen species (ROS) in cancer cells, which can also contribute to mitochondrial dysfunction and apoptosis. dovepress.comdovepress.com In doxorubicin-stimulated H9c2 rat cardiomyocytes, gypenosides were found to restore basal oxygen consumption rate (OCR) and improve mitochondrial membrane potential. peerj.com

Ion Levels: Gypenosides can induce changes in intracellular ion concentrations, particularly calcium (Ca2+). Studies have shown that gypenoside treatment can lead to an increase in intracellular Ca2+ levels in cancer cells. iiarjournals.orgresearchgate.net This elevation in Ca2+ can be triggered by release from the endoplasmic reticulum (ER) and can act as a signal for various cellular processes, including apoptosis. oncotarget.com The increased Ca2+ can further contribute to mitochondrial stress and the activation of apoptotic pathways. researchgate.net

Table 2: Functional Cellular Changes Induced by this compound

| Cellular Process | Observed Effect | Mechanism | References |

| Migration | Inhibition | Downregulation of NF-κB, MAPK/ERK, and MMPs. | nih.goviiarjournals.orgresearchgate.net |

| Invasion | Inhibition | Downregulation of NF-κB, MAPK/ERK, and MMPs. | nih.goviiarjournals.orgresearchgate.net |

| Mitochondrial Function | Depolarization of MMP, release of cytochrome c, increased ROS. | Modulation of Bcl-2 family proteins. | dovepress.comiiarjournals.orgdovepress.compeerj.com |

| Ion Levels | Increased intracellular Ca2+. | Release from endoplasmic reticulum. | iiarjournals.orgresearchgate.netoncotarget.com |

Efficacy and Mechanism Studies of this compound in Pre-clinical Disease Models

The pharmacological effects of this compound have been investigated in a range of pre-clinical disease models, demonstrating its potential therapeutic applications in cancer, neurodegenerative diseases, cardiovascular conditions, and inflammatory disorders.

This compound in Pre-clinical Cancer Models

Gypenosides have shown significant anti-cancer activity in various pre-clinical models, including lung, gastric, oral, leukemia, anaplastic thyroid, and hepatocellular carcinoma. dovepress.comdovepress.com The anti-tumor effects are attributed to the induction of apoptosis, inhibition of proliferation, and suppression of metastasis. dovepress.com

Lung Cancer: In human lung cancer A549 cells, gypenosides induced G0/G1 cell cycle arrest and apoptosis, which was associated with the activation of caspases-3 and -9. medicinacomplementar.com.br

Gastric Cancer: Gypenosides have been shown to induce apoptosis in human gastric cancer cells by inhibiting the PI3K/AKT/mTOR signaling pathway. frontiersin.org

Oral Cancer: In human oral cancer cells, gypenosides inhibit invasion and migration by downregulating NF-κB and matrix metalloproteinases. nih.goviiarjournals.org

Leukemia: Gypenosides induce morphological changes and apoptosis in leukemia cell lines. dovepress.com

Anaplastic Thyroid Cancer: Gypenoside LI, a specific gypenoside, has been shown to inhibit the proliferation, migration, and invasion of anaplastic thyroid cancer cells, while inducing apoptosis. nih.gov These effects are likely mediated through the modulation of the SRC/PI3K/AKT signaling pathway. nih.gov

Hepatocellular Carcinoma: Gypenosides induce apoptosis in human hepatoma cells through mitochondria-dependent pathways. dovepress.com

Neuroprotective Effects of this compound in Animal Models

Gypenosides have demonstrated neuroprotective properties in several animal models of neurological disorders. They have been shown to protect against neurotoxicity and improve behavioral outcomes. In a mouse model of Parkinson's disease induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), a gypenoside-rich fraction showed neuroprotective effects. mdpi.com Furthermore, gypenosides have been found to have anxiolytic-like effects in a rat model of chronic inflammation, potentially through the modulation of neuroinflammatory pathways. tandfonline.comresearchgate.net Studies suggest that gypenosides may exert their neuroprotective effects by reducing oxidative stress and inflammation in the brain. d-nb.inforesearchgate.net

Cardioprotective Actions of this compound in Pre-clinical Settings

Pre-clinical studies have indicated that gypenosides possess cardioprotective properties. In a model of myocardial ischemia-reperfusion injury in rats, gypenosides were shown to be protective by preserving mitochondrial function and reducing oxidative stress. tandfonline.com Another study using H9c2 rat cardiomyocytes showed that gypenosides could protect against doxorubicin-induced cardiotoxicity by promoting mitophagy and activating the PI3K/Akt/GSK-3β/Mcl-1 signaling pathway. peerj.comnih.gov These findings suggest a potential role for gypenosides in the management of cardiovascular diseases. dntb.gov.uanih.gov

This compound in Pre-clinical Models of Inflammatory Conditions

Gypenosides have exhibited anti-inflammatory effects in pre-clinical models of inflammatory conditions, such as colitis. In a mouse model of dextran (B179266) sulfate (B86663) sodium (DSS)-induced acute colitis, gypenoside saponins were shown to ameliorate the severity of the disease. nih.gov The anti-inflammatory effect was associated with the inhibition of the NF-κB and STAT3 signaling pathways, leading to a reduction in the production of pro-inflammatory cytokines. nih.gov More specifically, Gypenoside LXXV has been found to alleviate colitis by promoting the polarization of macrophages towards an anti-inflammatory M2 phenotype through the glucocorticoid receptor pathway. acs.org These findings highlight the potential of gypenosides as therapeutic agents for inflammatory bowel disease. researchgate.netginpent.it

Table 3: Pre-clinical Efficacy of this compound in Various Disease Models

| Disease Model | Key Findings | Mechanisms of Action | References |

| Cancer (Lung, Gastric, Oral, Leukemia, Anaplastic Thyroid, Hepatocellular Carcinoma) | Inhibition of tumor growth, invasion, and metastasis; induction of apoptosis. | Inhibition of PI3K/AKT/mTOR, NF-κB, and MAPK/ERK pathways; activation of caspases. | medicinacomplementar.com.brdovepress.comfrontiersin.orgnih.goviiarjournals.orgdovepress.comnih.gov |

| Neuroprotection (Parkinson's Disease, Anxiety) | Reduced neurotoxicity, improved behavioral outcomes, anxiolytic-like effects. | Reduction of oxidative stress and neuroinflammation. | mdpi.comtandfonline.comresearchgate.netd-nb.inforesearchgate.net |

| Cardioprotection (Ischemia-Reperfusion Injury) | Preservation of mitochondrial function, reduced oxidative stress. | Promotion of mitophagy, activation of PI3K/Akt/GSK-3β/Mcl-1 pathway. | peerj.comtandfonline.comnih.govdntb.gov.uanih.gov |

| Inflammatory Conditions (Colitis) | Amelioration of disease severity, reduced inflammation. | Inhibition of NF-κB and STAT3 signaling, reprogramming of macrophage polarization. | nih.govacs.orgresearchgate.netginpent.it |

Pre-clinical Pharmacological Investigations of this compound: Insufficient Data for Detailed Analysis

Following a comprehensive review of available scientific literature, there is currently insufficient specific pre-clinical data focusing solely on the pharmacological effects of this compound in models of metabolic disorders such as diabetes, liver fibrosis, and atherosclerosis.

This compound is recognized as a dammarane-type triterpene saponin isolated from the plant Gynostemma pentaphyllum. researchgate.netnih.gov This plant and its extracts, which contain a variety of gypenosides, are known in traditional medicine and have been investigated for their potential therapeutic benefits in conditions including diabetes, cardiovascular diseases, and other metabolic issues. nih.govginpent.it

Some studies have identified this compound as one of the numerous bioactive constituents within Gynostemma pentaphyllum extracts. nih.govnih.gov These extracts, as a whole, have demonstrated various beneficial effects in pre-clinical studies, such as hypoglycaemic and lipid-lowering properties. nih.govginpent.it However, the available research does not isolate the specific contributions of this compound to these outcomes. The literature does not provide detailed molecular mechanisms or cellular targets attributed exclusively to this compound in the context of diabetes, liver fibrosis, or atherosclerosis.

Due to the lack of specific pre-clinical research findings for this compound, it is not possible to generate a detailed and scientifically accurate article on its individual role in these metabolic disorders as requested. Further research is required to elucidate the specific pharmacological profile of this particular compound.

Advanced Analytical and Bioanalytical Methodologies for Gypenoside Xxv Research

Development of High-Performance Liquid Chromatography (HPLC) Methods for Gypenoside XXV Quantification and Fingerprinting

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and quality control of this compound and other gypenosides. Method development typically involves optimizing stationary phases, mobile phase compositions, and detection parameters to achieve high resolution and sensitivity.